molecular formula C14H24O3 B14422261 Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate CAS No. 83135-37-9

Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate

Katalognummer: B14422261
CAS-Nummer: 83135-37-9
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: LJPATZPLUMMKCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate is an organic compound with a complex structure that includes an alkenyl group and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate typically involves the reaction of prop-2-en-1-ol with 2,2-dimethyl-3-oxononanoic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The alkenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 2,2-dimethyl-3-oxononanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s alkenyl and ketone groups allow it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Prop-2-en-1-yl 2,2-dimethylpropanoate: Similar structure but lacks the ketone group.

    4a,5-Dimethyl-3-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol: Contains a similar alkenyl group but has a different core structure.

    Prallethrin: Contains similar functional groups but is used primarily as an insecticide.

Eigenschaften

83135-37-9

Molekularformel

C14H24O3

Molekulargewicht

240.34 g/mol

IUPAC-Name

prop-2-enyl 2,2-dimethyl-3-oxononanoate

InChI

InChI=1S/C14H24O3/c1-5-7-8-9-10-12(15)14(3,4)13(16)17-11-6-2/h6H,2,5,7-11H2,1,3-4H3

InChI-Schlüssel

LJPATZPLUMMKCJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=O)C(C)(C)C(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.